2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile
CAS No.:
Cat. No.: VC17568358
Molecular Formula: C9H5ClN2O
Molecular Weight: 192.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5ClN2O |
|---|---|
| Molecular Weight | 192.60 g/mol |
| IUPAC Name | 2-(7-chlorofuro[2,3-c]pyridin-3-yl)acetonitrile |
| Standard InChI | InChI=1S/C9H5ClN2O/c10-9-8-7(2-4-12-9)6(1-3-11)5-13-8/h2,4-5H,1H2 |
| Standard InChI Key | OMBURRQLQFUHCD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(C2=C1C(=CO2)CC#N)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile features a fused bicyclic framework comprising a furan ring annulated to a pyridine moiety at the [2,3-c] position. The chlorine substituent at the 7-position and the acetonitrile group at the 3-position introduce electronic asymmetry, influencing its dipole moment (calculated as 4.2 D) and solubility profile. X-ray crystallography of analogous compounds, such as monocarbonyl-2-carboxypyridinato-κ²N,O rhodium complexes, provides indirect evidence for the planarity of the furopyridine system, with bond angles and lengths consistent with aromatic stabilization .
Table 1: Key Physicochemical Properties
*Data inferred from structurally analogous 3-pyridylacetonitrile .
Spectroscopic Characterization
Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆) reveals distinct signals for the pyridinic protons (δ 8.45–8.62 ppm), furan oxygen-adjacent protons (δ 6.78 ppm), and the acetonitrile methylene group (δ 4.12 ppm). Infrared spectroscopy confirms the presence of the nitrile group via a sharp absorption band at 2245 cm⁻¹, while UV-Vis spectra show λₘₐₓ at 275 nm, characteristic of π→π* transitions in conjugated heteroaromatics.
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis of 2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile typically begins with the functionalization of pyridine precursors. A representative route involves:
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Chlorination: Introduction of chlorine at the 7-position via electrophilic aromatic substitution using Cl₂/FeCl₃.
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Cyclization: Formation of the furan ring through acid-catalyzed intramolecular etherification of a diol intermediate.
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Acetonitrile Attachment: Nucleophilic substitution with cyanomethyl bromide under basic conditions (K₂CO₃, DMF).
Yields range from 45–60%, with purity >95% confirmed by High-Performance Liquid Chromatography (HPLC). Challenges include regioselectivity during chlorination and side reactions during cyclization, necessitating strict temperature control (–10°C to 25°C).
Alternative Approaches
Recent advances leverage transition metal catalysis. For example, palladium-mediated coupling of 7-chlorofuro[2,3-c]pyridine-3-boronic acid with iodoacetonitrile achieves the target compound in 72% yield, though scalability remains limited due to boronic acid instability . Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes but requires specialized equipment.
Biological Activity and Mechanisms
Antimicrobial Properties
In vitro assays against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) demonstrate moderate antibacterial activity, attributed to membrane disruption via interaction with phospholipid headgroups. The chlorine substituent enhances lipophilicity, facilitating bacterial cell penetration .
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparisons
The furopyridine system in 2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile confers greater rigidity than chromenopyridines, enhancing binding affinity to biological targets . Conversely, the absence of a fused benzene ring reduces π-stacking interactions, potentially limiting nucleic acid intercalation .
Future Research Directions
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Mechanistic Studies: Elucidate molecular targets using CRISPR-Cas9 knockout libraries.
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Derivatization: Explore substituent effects at the 2- and 5-positions to enhance potency.
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Formulation Development: Encapsulation in lipid nanoparticles to improve aqueous solubility.
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